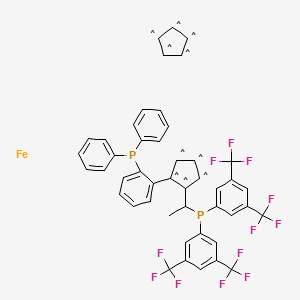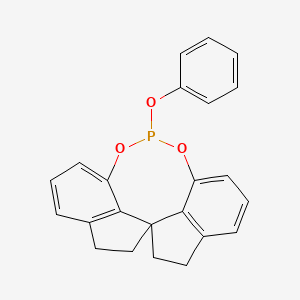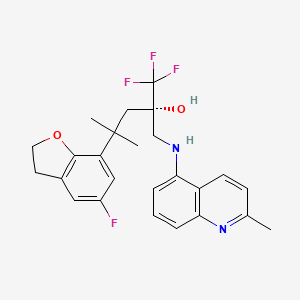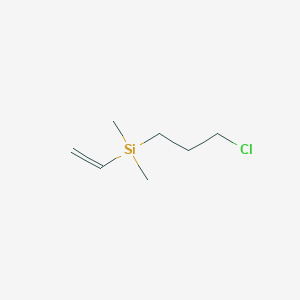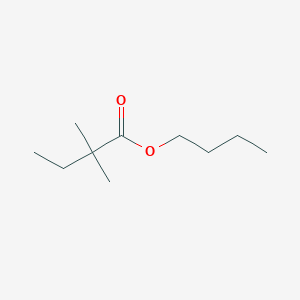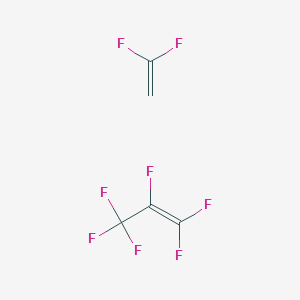
1,1-Difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene
Descripción general
Descripción
1,1-Difluoroethene: and 1,1,2,3,3,3-hexafluoroprop-1-ene are both organofluorine compounds.
Mecanismo De Acción
Target of Action
Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) is a hydrophobic crystalline copolymer . Its primary targets are the applications where its unique properties such as good thermal stability, high polarity, ionic conductivity, and good solvent resistance are required .
Mode of Action
PVDF-HFP interacts with its targets by leveraging its unique properties. For instance, in the context of lithium-ion batteries, PVDF-HFP-based gel polymer electrolytes (GPEs) can enhance the electrochemical performance of LiFePO4 cells . This is achieved through the high ionic conductivity and lithium-ion transference number (tLi+) of the PVDF-HFP-PEO-SiO2 GPE .
Biochemical Pathways
The high ionic conductivity of PVDF-HFP allows for efficient transport of ions, which is critical for the battery’s performance .
Pharmacokinetics
Its properties like thermal stability, ionic conductivity, and solvent resistance are crucial for its function in various applications .
Result of Action
The result of PVDF-HFP’s action can be seen in the improved performance of devices where it is used. For example, in lithium-ion batteries, the use of PVDF-HFP-based GPEs leads to superior rate capability and excellent cycling stability . Moreover, the PVDF-HFP-PEO-SiO2 GPE effectively inhibits the lithium dendrite growth, thereby improving the safety of Li-ion batteries .
Action Environment
The action of PVDF-HFP can be influenced by environmental factors. For instance, the preparation process of materials can effectively improve the dispersion of functional fillers, and induce the orderly orientation of functional fillers, which can endow polymer matrix composites with excellent properties . Furthermore, the thermal stability of PVDF-HFP makes it resistant to degradation under various environmental conditions .
Análisis Bioquímico
Biochemical Properties
Poly(vinylidene fluoride-co-hexafluoropropylene) is known for its high polarity, wettability by organic solvents, and relatively high ionic conductivity These properties make it an ideal candidate for use in biochemical reactions, particularly in the field of energy storage
Cellular Effects
While the cellular effects of Poly(vinylidene fluoride-co-hexafluoropropylene) are not extensively studied, it’s known that the material can be used to prepare nanocomposite membranes that have shown significant reduction in microbial load and heavy metals in surface water samples
Molecular Mechanism
The molecular mechanism of Poly(vinylidene fluoride-co-hexafluoropropylene) is largely related to its physical properties. Its high polarity and ionic conductivity make it an effective medium for ion transport
Temporal Effects in Laboratory Settings
In laboratory settings, Poly(vinylidene fluoride-co-hexafluoropropylene) has shown excellent performance in long-term stability tests regarding permeate flux and salt rejection . This indicates that the effects of this product are stable over time, and it does not degrade significantly in these conditions.
Transport and Distribution
Poly(vinylidene fluoride-co-hexafluoropropylene) is a solid material that does not naturally occur within cells or tissues. In the form of nanocomposite membranes, it can facilitate the transport and distribution of ions and other small molecules .
Métodos De Preparación
1,1-Difluoroethene
Synthetic Routes: It is typically synthesized by the dehydrofluorination of 1,1,1-trifluoroethane using a strong base such as potassium hydroxide.
Industrial Production: Industrially, it is produced by the pyrolysis of 1,1,1-trifluoroethane at high temperatures.
1,1,2,3,3,3-hexafluoroprop-1-ene
Synthetic Routes: It can be produced by the pyrolysis of tetrafluoroethylene.
Industrial Production: Another method involves the reaction of chlorodifluoromethane with various chlorofluorocarbons.
Análisis De Reacciones Químicas
1,1-Difluoroethene
Types of Reactions: It undergoes polymerization reactions to form polyvinylidene fluoride (PVDF).
Common Reagents and Conditions: The polymerization is typically initiated using free-radical initiators under controlled conditions.
Major Products: The primary product is polyvinylidene fluoride (PVDF), a highly non-reactive and pure thermoplastic fluoropolymer.
1,1,2,3,3,3-hexafluoroprop-1-ene
Types of Reactions: It undergoes copolymerization reactions with tetrafluoroethylene to form various copolymers.
Common Reagents and Conditions: The copolymerization is typically carried out in the presence of radical initiators.
Major Products: The major products are copolymers used in the production of specialty polymers.
Aplicaciones Científicas De Investigación
1,1-Difluoroethene
Chemistry: Used in the synthesis of fluoropolymers such as PVDF.
Biology: Limited applications due to its reactivity and toxicity.
Medicine: Not commonly used in medicine.
Industry: Widely used in the production of high-performance materials such as coatings, films, and membranes.
1,1,2,3,3,3-hexafluoroprop-1-ene
Comparación Con Compuestos Similares
1,1-Difluoroethene
Similar Compounds: Vinyl fluoride, vinyl chloride.
Uniqueness: It forms highly stable and non-reactive polymers compared to other vinyl compounds.
1,1,2,3,3,3-hexafluoroprop-1-ene
Propiedades
IUPAC Name |
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6.C2H2F2/c4-1(2(5)6)3(7,8)9;1-2(3)4/h;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMIRQSWHKCKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)F.C(=C(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9011-17-0 | |
| Details | Compound: Hexafluoropropylene-vinylidene fluoride copolymer | |
| Record name | Hexafluoropropylene-vinylidene fluoride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40895811 | |
| Record name | 1,1-Difluoroethene with 1,1,2,3,3,3-hexafluoro-1-propene (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white rubbery solid; [3M MSDS] | |
| Record name | Hexafluoropropene - vinylidene fluoride copolymer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18660 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9011-17-0, 1184966-74-2 | |
| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, polymer with 1,1-difluoroethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Difluoroethene with 1,1,2,3,3,3-hexafluoro-1-propene (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, polymer with 1,1-difluoroethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PVDF-HFP is a copolymer of vinylidene fluoride and hexafluoropropylene. It is a versatile material with attractive properties for various applications, including its use in batteries, membranes, and sensors. Its blend with other polymers, such as poly(ethersulfone) (PES), can create membranes with improved properties for applications like membrane distillation [, ]. It is also compatible with ionic liquids, creating electrochemically active materials for gas sensing applications [].
A: PVDF-HFP demonstrates good thermal stability, with decomposition temperatures reaching up to 300°C or even higher depending on the specific formulation and additives [, , ].
A: The incorporation of various fillers, such as SiO2 [], graphene nanoplatelets [], or cobalt sulfide nanoparticles [], can significantly modify the properties of PVDF-HFP, impacting its mechanical strength, ionic conductivity, porosity, and other characteristics, making it suitable for applications like lithium-ion batteries and dye-sensitized solar cells.
A: Yes, PVDF-HFP can be rendered superhydrophobic through electrospinning techniques. This is beneficial for applications like separating dispersed water from diesel fuel [].
ANone: PVDF-HFP is a random copolymer consisting of repeating units of vinylidene fluoride (-CH2-CF2-) and hexafluoropropylene (-CF2-CF(CF3)-).
ANone: The ratio of the two monomers influences the final properties of the copolymer. For example, a higher hexafluoropropylene content generally increases the flexibility and amorphous nature of the material.
A: Techniques like X-ray diffraction (XRD) [, , , ] and Fourier transform infrared spectroscopy (FTIR) [, , , , ] are commonly used to characterize the crystalline phases present in PVDF-HFP, revealing information about the arrangement of polymer chains and the presence of specific crystalline forms like the α and β phases.
A: PVDF-HFP exhibits good electrochemical stability within the operating voltage window of lithium-ion batteries. It can act as a host polymer for electrolytes, providing mechanical integrity while allowing lithium-ion transport [, , ].
A: The addition of Li7La3Zr2O12, a lithium-ion conductor, to PVDF-HFP enhances the ionic conductivity of the resulting material, making it suitable for use as a solid-state electrolyte in lithium-ion batteries [, ].
A: Ionic liquids, when combined with PVDF-HFP, improve ionic conductivity and influence the polymer's crystalline structure, leading to enhanced performance in devices such as dye-sensitized solar cells [, ] and gas sensors [].
A: Yes, PVDF-HFP exhibits piezoelectric and ferroelectric properties, making it suitable for energy harvesting applications. Incorporating materials like bismuth tungstate into a PVDF-HFP matrix can enhance these properties, leading to efficient triboelectric nanogenerators (TENGs) [].
A: The morphology of PVDF-HFP, especially its porosity and surface area, can significantly affect its performance in energy harvesting applications. Electrospinning is one method used to create fibrous PVDF-HFP structures with enhanced surface area, improving charge generation and energy conversion efficiency [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B3068793.png)

